3-Methylbenzylzinc chloride

Overview

Description

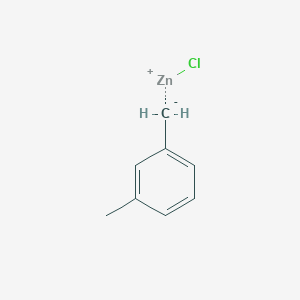

3-Methylbenzylzinc chloride is an organozinc compound with the molecular formula C8H9ClZn . It has a molecular weight of 206.0 g/mol . The compound is of interest due to its diverse applications in various fields of research and industry.

Molecular Structure Analysis

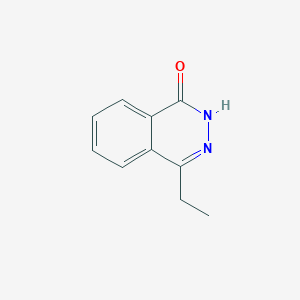

The molecular structure of 3-Methylbenzylzinc chloride consists of a benzene ring with a methyl group (CH3) and a benzyl group (CH2) attached to it. The benzyl group is further connected to a zinc atom, which is bonded to a chloride atom . The InChI key for the compound is FFHVTPVONCJGLZ-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

3-Methylbenzylzinc chloride has a molecular weight of 206.0 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a complexity of 75.7 .Scientific Research Applications

Synthesis and Characterization of Dialkyldiaralkylammonium Chlorides

Research on quaternary dialkyldiaralkylammonium chlorides, including compounds related to 3-methylbenzylzinc chloride, highlights their potential in various applications due to their thermal properties and structural characteristics. These compounds have been studied for their thermal stability and potential use as phase-transfer catalysts and electrolytes, though not directly suitable for ionic liquid applications due to the absence of a melting point for most compounds. The synthesis and characterization of these compounds, involving treatments with arylalkyl halides in the presence of sodium carbonate, provide insights into their potential utility in scientific research, particularly in materials science and catalysis (Busi et al., 2006).

Catalytic Applications in Organic Synthesis

The use of complexes involving derivatives of 3-methylbenzylzinc chloride in catalytic processes, such as the enantioselective preparation of chiral-at-metal complexes for diboration of olefins, showcases the role of these compounds in facilitating highly efficient and chemoselective organic transformations. This research demonstrates the applicability of such complexes in synthesizing organodiboronate products, contributing to the advancement of organic synthesis methodologies (Corberán et al., 2007).

Structural Features and Catalytic Applications of Complexes

The exploration of complexes with poly(N-heterocyclic carbene) ligands, derived from reactions involving metal halides like 3-methylbenzylzinc chloride, reveals significant insights into their structural features and catalytic applications. These studies highlight the versatility of such complexes in catalysis, including their potential in polymerization processes and as part of catalytic systems involving early transition metals. The development of these complexes contributes to the broader understanding of catalytic mechanisms and the design of new catalysts (Poyatos et al., 2009).

Adsorption Studies for Environmental Applications

Investigations into the adsorption properties of materials, such as those modified with zinc chloride for dye removal, provide valuable information on environmental applications, particularly in water treatment. Studies on the kinetics, equilibrium, and thermodynamics of adsorption processes, including the use of mesoporous carbon materials prepared through activation methods involving zinc chloride, offer insights into the design and optimization of adsorbents for the efficient removal of pollutants from aqueous solutions (Agarwal et al., 2016).

Safety and Hazards

3-Methylbenzylzinc chloride is a combustible liquid. It is harmful if swallowed and toxic if inhaled . It causes skin irritation, serious eye damage, and may cause an allergic skin reaction . It may cause genetic defects and cancer . It may also cause damage to organs through prolonged or repeated exposure if swallowed . It is toxic to aquatic life .

Mechanism of Action

Target of Action

3-Methylbenzylzinc chloride is a versatile reagent widely used in the biomedical industry . .

Result of Action

3-Methylbenzylzinc chloride plays a crucial role in the synthesis of pharmaceutical drugs targeting various diseases, including cancer, inflammation, and neurological disorders . .

Action Environment

The action of 3-Methylbenzylzinc chloride may be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability and efficacy.

properties

IUPAC Name |

chlorozinc(1+);1-methanidyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHVTPVONCJGLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[CH2-].Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzylzinc chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.